N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(8-14(15)18)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAHJXNAKQWERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 347.78 g/mol
- CAS Number : 915095-87-3
The structure features a chloro-substituted phenyl group, a methoxy group, and a tetrahydrofuran moiety linked to a nicotinamide backbone. This unique configuration may contribute to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range .
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially through inhibition of cytokine production. It has been reported to reduce TNF-alpha levels in vitro, suggesting a role in managing inflammatory diseases .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases involved in cell signaling pathways, including those related to cancer progression and inflammation. For example, docking studies have indicated strong binding affinities for targets such as EGFR and p38 MAPK .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 5 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that the compound induced G2/M phase arrest in these cells .
- Study 2 : Another study focused on the anti-inflammatory effects of the compound in a murine model of lipopolysaccharide (LPS)-induced inflammation. Administration of the compound significantly reduced serum levels of pro-inflammatory cytokines, including IL-6 and TNF-alpha, supporting its potential use in treating inflammatory diseases .
Table 1: Biological Activities and IC50 Values
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | |
| Anticancer | A549 | 7 | |
| Anti-inflammatory | LPS-induced model | Not specified |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted:
- In Vivo Studies : More extensive in vivo studies are needed to confirm efficacy and safety profiles.
- Mechanistic Studies : Detailed mechanistic investigations should be conducted to elucidate the pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Research into SAR could optimize the compound's efficacy and selectivity for therapeutic applications.
Scientific Research Applications
Anticancer Activity
N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has demonstrated potential as an anticancer agent. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines:
- Breast Cancer (MCF-7) : IC50 value of approximately 5 µM, indicating potent antiproliferative effects.
- Lung Cancer (A549) : IC50 value of about 7 µM.
These findings suggest that the compound may induce cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analysis in MCF-7 cells.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting cytokine production:
- In a murine model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
This suggests its potential application in managing inflammatory diseases.
Enzyme Inhibition
This compound acts as a selective inhibitor of certain kinases involved in cancer progression and inflammation:
- Target Kinases : Studies have indicated strong binding affinities for epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein kinase (MAPK).
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Effects :
- Evaluated on human breast cancer cells (MCF-7).
- Results showed an IC50 value of approximately 5 µM with evidence of G2/M phase arrest.
- Study on Anti-inflammatory Effects :
- Conducted in a murine model of LPS-induced inflammation.
- The compound significantly reduced serum levels of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases.
Table 1: Biological Activities and IC50 Values
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | |
| Anticancer | A549 | 7 | |
| Anti-inflammatory | LPS-induced model | Not specified |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Key structural analogs include quinazoline-based kinase inhibitors (e.g., afatinib), benzotriazole-linked nicotinamides, and agrochemical carbamates. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Chloro and Methoxy Substituents: The 3-chloro-4-methoxy substitution on the phenyl ring is associated with enhanced binding to hydrophobic pockets in kinase domains (e.g., EGFR in afatinib) . In agrochemicals like cyprofuram, this group contributes to antifungal activity by disrupting membrane integrity .
Tetrahydrofuran (THF) Moiety :
Core Structure Differences :
- Nicotinamide vs. Quinazoline : Nicotinamide derivatives (target compound) may exhibit broader off-target effects compared to quinazoline-based inhibitors (e.g., afatinib), which are highly selective for EGFR/HER2 .
- Benzotriazole Linkage : The benzotriazole core in ’s compound introduces rigidity, possibly limiting conformational flexibility required for kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
